4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene
Description
Chemical Name: 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene CAS No.: 1021076-47-0 Molecular Formula: C₁₃H₁₁BrFN Molecular Weight: 280.14 g/mol Structural Features:
- A benzene ring substituted with bromo (Br) at position 4, fluoro (F) at position 1, and a phenylaminomethyl (-CH₂NHC₆H₅) group at position 2.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNTSUYCORZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651438 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021076-47-0 | |
| Record name | N-[(5-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-fluoro-2-nitrobenzene and aniline.
Reduction: The nitro group in 4-bromo-1-fluoro-2-nitrobenzene is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Nucleophilic Substitution: The resulting 4-bromo-1-fluoro-2-aminobenzene undergoes nucleophilic substitution with benzyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenylaminomethyl group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Products with different halogens or functional groups replacing bromine or fluorine.
Oxidation: Imines or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene with structurally related bromo-fluoro benzene derivatives, highlighting substituent differences and molecular properties:
Reactivity and Functional Group Analysis
- Phenylaminomethyl Group: In the target compound, the -CH₂NHC₆H₅ group enhances nucleophilicity and enables coupling reactions (e.g., amidation, alkylation) in drug synthesis . By contrast, compounds with -OCF₃ () or -SCH₃ () exhibit distinct electronic effects, influencing their reactivity in electrophilic substitutions.
- Fluorine and Bromine Synergy : Bromine’s electron-withdrawing effect and fluorine’s electronegativity stabilize the aromatic ring, but substituents like -CF₃ () or allyl chains () alter steric and electronic profiles, affecting reaction pathways .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Bromo-1-fluoro-2-(phenylaminomethyl)benzene?
- Methodological Answer : The synthesis typically involves sequential halogenation and coupling reactions. For example, bromo-fluoro benzene derivatives (e.g., 4-Bromo-2-fluorobenzaldehyde ) can be synthesized via electrophilic aromatic substitution using brominating agents like NBS (N-bromosuccinimide) in the presence of Lewis acids. Subsequent introduction of the phenylaminomethyl group may employ Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts and optimized temperature conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow general brominated aromatic compound guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Storage should be in a cool, dry place, away from oxidizers. Emergency measures for spills include neutralization with inert absorbents and disposal as halogenated waste .
Q. Which spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (δ 6.8–7.5 ppm) and substituent effects (e.g., fluorine-induced deshielding). NMR confirms fluorine environment .
- FT-IR : Peaks at ~3050 cm (C-H aromatic), ~1250 cm (C-F), and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational methods (DFT calculations for chemical shifts) . Databases like NIST Chemistry WebBook provide reference spectra for analogous compounds .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., DCM/hexane) under slow evaporation. Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (>1.0 Å). Address twinning or disorder via iterative refinement and validation with PLATON . For fluorine positioning, employ anisotropic displacement parameters .
Q. How can structure-activity relationships (SAR) guide biological studies of this compound?
- Methodological Answer : Modify substituents (e.g., replacing bromine with chlorine) to assess electronic effects on bioactivity. Docking studies (AutoDock Vina) can predict interactions with target proteins (e.g., enzymes or receptors). Synthesize derivatives via Suzuki-Miyaura coupling (e.g., 3-(4-Bromophenyl)-2-chloro-1-propene analogs ) and evaluate cytotoxicity or binding affinity in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
